1-Hexyne

Catalog No.
S748935
CAS No.
693-02-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexyne

CAS Number

693-02-7

Product Name

1-Hexyne

IUPAC Name

hex-1-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3

InChI Key

CGHIBGNXEGJPQZ-UHFFFAOYSA-N

SMILES

CCCCC#C

Canonical SMILES

CCCCC#C

Construction of Complex Molecules

One key application of 1-hexyne lies in the synthesis of more intricate organic molecules. Its reactive triple bond can undergo various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Hydrozirconation and Ring-Closing Metathesis: This strategy utilizes a zirconium complex to add a hydrogen atom and a functional group across the triple bond, followed by cyclization to form complex ring structures. This approach has been employed in the synthesis of tricyclic isoindolinone scaffolds, which possess potential biological activities [1].

Source

[1] 1-Hexyne, 98+%, Thermo Scientific Chemicals,

Precursor for Functionalized Alkenes

The triple bond in 1-hexyne can be selectively reduced to form various functionalized alkenes, which are essential building blocks in organic synthesis.

  • Reduction to trans-1,2-Dialkenes: Treatment with appropriate catalysts can convert 1-hexyne to trans-1,2-hexene, a valuable intermediate in the production of polymers and other functional materials [2].

1-Hexyne is a terminal alkyne with the molecular formula C6H10\text{C}_6\text{H}_{10}. It consists of a straight-chain six-carbon structure featuring a triple bond between the first and second carbon atoms. This compound is a colorless liquid at room temperature, characterized by its volatility and distinct properties as one of the three isomers of hexyne . The presence of the terminal triple bond makes 1-hexyne reactive, particularly in organic synthesis where it serves as a valuable reagent .

Typical of alkynes, including:

  • Electrophilic Addition: When reacted with hydrogen bromide, 1-hexyne yields 2-bromo-3-heptyne, following Markovnikov's rule where the bromine atom attaches to the more substituted carbon .
  • Dihalogenation: The reaction with two equivalents of hydrogen bromide results in 2,2-dibromohexane, showcasing its ability to form dihalides .
  • Hydrogenation: Under specific conditions, 1-hexyne can be hydrogenated to produce hexane, altering its reactivity and physical properties.

These reactions highlight the versatility of 1-hexyne in organic synthesis, allowing for the formation of various derivatives.

1-Hexyne can be synthesized through several methods:

  • Alkylation of Acetylene: A common method involves the reaction of monosodium acetylide with butyl bromide:
    NaC2H+BrC4H9HC2C4H9+NaBr\text{NaC}_2\text{H}+\text{BrC}_4\text{H}_9\rightarrow \text{HC}_2\text{C}_4\text{H}_9+\text{NaBr}

This reaction produces 1-hexyne along with sodium bromide as a byproduct .

  • Dehydrohalogenation: Another method includes dehydrohalogenation of haloalkanes under basic conditions, although this is less common for terminal alkynes.

1-Hexyne finds various applications in organic chemistry:

  • Reagent in Organic Synthesis: It is frequently used to synthesize other organic compounds due to its reactive triple bond.
  • Intermediate in Chemical Manufacturing: It serves as an intermediate for producing pharmaceuticals and agrochemicals.
  • Solvent: Its volatility makes it suitable as a solvent in certain

Interaction studies involving 1-hexyne primarily focus on its reactivity with electrophiles and nucleophiles. The compound's terminal alkyne nature allows it to undergo various addition reactions that can be exploited in synthetic pathways. For instance, studies have shown that it reacts with catechol borane to yield 1-hexenyl borane, demonstrating its utility in forming organoboron compounds .

Similar compounds to 1-hexyne include:

  • 2-Hexyne: A structural isomer with a triple bond between the second and third carbon atoms.
  • 3-Hexyne: Another structural isomer featuring a triple bond between the third and fourth carbon atoms.
  • Hexene: An alkene with similar carbon chain length but containing a double bond instead of a triple bond.

Comparison Table

CompoundTypeTriple Bond PositionUnique Features
1-HexyneTerminal AlkyneC-1More reactive due to terminal position
2-HexyneInternal AlkyneC-2Less reactive than terminal alkynes
3-HexyneInternal AlkyneC-3Similar reactivity profile as 2-hexyne
HexeneAlkeneC-1 or C-2Contains double bond; different reactivity

Uniqueness of 1-Hexyne

The uniqueness of 1-hexyne lies in its terminal alkyne structure, which provides distinct reactivity patterns not observed in internal alkynes. This characteristic makes it particularly valuable in synthetic organic chemistry where selective reactions are desired.

XLogP3

2.4

UNII

5FZF2F38F5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26856-30-4
693-02-7

Wikipedia

1-hexyne

General Manufacturing Information

Hexyne: INACTIVE
1-Hexyne: ACTIVE

Dates

Modify: 2023-08-15
Adzima et al. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry, doi: 10.1038/nchem.980, published online 30 January 2011 http://www.nature.com/nchem
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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